molecular formula C18H13Cl2N3O3 B3128429 Ethyl 5-(2,6-dichlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate CAS No. 338957-40-7

Ethyl 5-(2,6-dichlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate

Cat. No.: B3128429
CAS No.: 338957-40-7
M. Wt: 390.2 g/mol
InChI Key: PUZVDWNHHNLEHG-UHFFFAOYSA-N
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Description

Ethyl 5-(2,6-dichlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2,6-dichlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2,6-dichlorophenol with ethyl 4,6-dichloro-1,3,5-triazine-2-carboxylate under basic conditions. The reaction proceeds through nucleophilic substitution, where the phenoxide ion attacks the triazine ring, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2,6-dichlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where different nucleophiles replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed.

Scientific Research Applications

Ethyl 5-(2,6-dichlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 5-(2,6-dichlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 5-(2,6-dichlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate can be compared with other triazine derivatives, such as:

    Atrazine: A widely used herbicide with a similar triazine core structure.

    Simazine: Another herbicide with comparable chemical properties.

    Cyanuric chloride: A triazine compound used as an intermediate in the synthesis of various chemicals.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it suitable for specialized applications in research and industry.

Properties

IUPAC Name

ethyl 5-(2,6-dichlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3O3/c1-2-25-18(24)14-17(26-15-12(19)9-6-10-13(15)20)21-16(23-22-14)11-7-4-3-5-8-11/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZVDWNHHNLEHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=N1)C2=CC=CC=C2)OC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-(2,6-dichlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate
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Ethyl 5-(2,6-dichlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate
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Ethyl 5-(2,6-dichlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate
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Ethyl 5-(2,6-dichlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate
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Ethyl 5-(2,6-dichlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate
Reactant of Route 6
Ethyl 5-(2,6-dichlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate

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